molecular formula C6H12ClNO2 B3180640 (1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride CAS No. 2243913-36-0

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Cat. No. B3180640
CAS RN: 2243913-36-0
M. Wt: 165.62
InChI Key: YJRMNPPUVLZEIJ-FHAQVOQBSA-N
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Description

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, also known as ACPC, is a cyclic amino acid that has gained attention in the field of neuroscience due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that could make it useful in the treatment of various neurological disorders. In

Scientific Research Applications

Analogues of GABA

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride has been synthesized as an analogue of the inhibitory neurotransmitter GABA (R. Allan, G. Johnston, & B. Twitchin, 1979). This research indicates its potential relevance in studying neurotransmitter systems.

Effects on Cellular Respiration and Amino Acid Metabolism

Studies on 1-aminocyclopentanecarboxylic acid (ACPC), a related compound, have shown no significant impact on cellular respiration in rat tissues. It also did not exhibit reactivity towards decarboxylases, transaminases, or amino acid oxidases (L. Berlinguet, N. Bégin, L. Babineau, & R. Laferte, 1962).

Potential Antitumor Applications

The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares structural features with this compound, suggests potential antitumor applications. This compound is a structural analog of natural amino acids and has been explored for its role in cancer treatment (J. Huddle & C. G. Skinner, 1971).

Tumor-Localization for Cancer Detection

Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid, a derivative of this compound, has been identified as a potential agent for localizing tumors in cancer detection using nuclear medicine scanning techniques (R. Hayes, L. Washburn, B. Wieland, T. T. Sun, R. Turtle, & T. Butler, 1976).

Metabotropic Excitatory Amino Acid Receptors

This compound and its isomers have been characterized for their effects on metabotropic excitatory amino acid receptors. The studies indicate varying degrees of potency, efficacy, and selectivity at these receptors, contributing to our understanding of excitatory neurotransmission (D. Schoepp, B. Johnson, R. A. True, & J. Monn, 1991).

Biochemical and Pharmacological Studies

Further biochemical and pharmacological studies of this compound and its related compounds have explored their effects on protein biosynthesis, amino acid metabolism, and potential use in antitumor activities. These studies provide insights into the potential therapeutic applications of this compound in treating various diseases (M. Jarman, J. Kuszmann, & J. A. Stock, 1969).

Transport Mechanisms in Biological Systems

The transport of 1-aminocyclopentanecarboxylic acid in feline cerebrospinal fluid has been studied, indicating that it is cleared by a saturable mechanism inhibited by naturally occurring neutral amino acids. This suggests the role of carrier transport in regulating its concentration in biological systems (R. P. Cutler & A. Lorenzo, 1968).

Safety and Hazards

The safety data sheet for a similar compound, “(1S,3S)-3-Aminocyclopentane carboxylic acid”, suggests that it may be harmful by inhalation, ingestion, or skin absorption and may cause eye, skin, or respiratory system irritation .

Future Directions

A related compound, “(1S,3S)-3-amino-4-(difluoromethylene) cyclopentanecarboxylic acid hydrochloride”, has been granted orphan designation by the European Commission for the treatment of West syndrome . This suggests potential future directions for the study and application of similar compounds.

properties

IUPAC Name

(1S,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMNPPUVLZEIJ-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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